REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:7][C:6]=1[CH3:16])(=[O:3])[CH3:2].[OH-].[NH4+:18]>>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([S:12](=[O:14])(=[O:13])[NH2:18])=[CH:7][C:6]=1[CH3:16])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)F)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 50°
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate, (10×1000 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The latter was purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the solid in 350 ml of a 20% aqueous solution of sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
filtering this mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate, which separated out
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
206-208°
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)F)S(N)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |